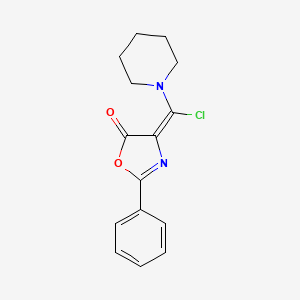
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by the presence of a chloro group, a piperidine ring, and an oxazolone core, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazolone with a chlorinated piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxazolone derivatives or reduced to yield piperidine derivatives.
Cyclization Reactions: The presence of the oxazolone core allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted oxazolone derivatives.
Oxidation: Formation of oxidized oxazolone compounds.
Reduction: Formation of reduced piperidine derivatives.
科学研究应用
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Another heterocyclic compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their biological activities and potential therapeutic applications.
Uniqueness
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of a chloro group, piperidine ring, and oxazolone core, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC 名称 |
(4Z)-4-[chloro(piperidin-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-13(18-9-5-2-6-10-18)12-15(19)20-14(17-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2/b13-12+ |
InChI 键 |
JWDKKOFOVXNPHC-OUKQBFOZSA-N |
手性 SMILES |
C1CCN(CC1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/Cl |
规范 SMILES |
C1CCN(CC1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
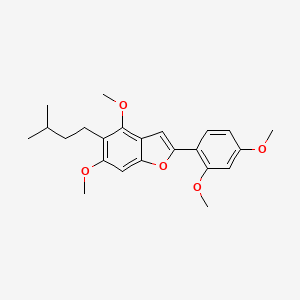
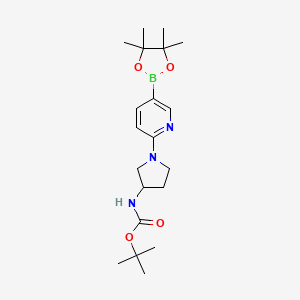

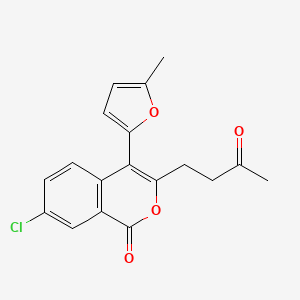

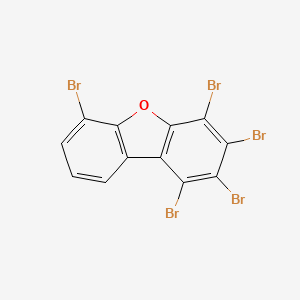

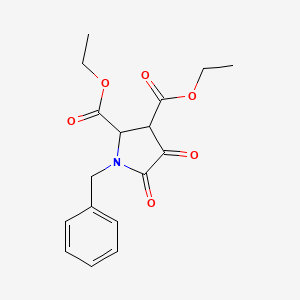

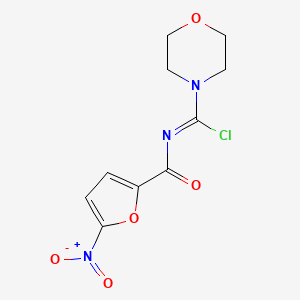
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
